molecular formula C12H18N4O2 B15047101 N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine

Cat. No.: B15047101
M. Wt: 250.30 g/mol
InChI Key: RRNQFMOGAHTMIK-CHHVJCJISA-N
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Description

N-[(E)-{[3-Methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine is a guanidine derivative featuring a substituted phenyl ring with methoxy (3-position) and isopropoxy (4-position) groups, connected via an (E)-configured methylideneamino linker to the guanidine moiety. Guanidine derivatives are renowned for their strong basicity, nucleophilic reactivity, and diverse biological activities, including enzyme inhibition and antimicrobial effects . The methoxy and isopropoxy substituents on the phenyl ring likely influence electronic properties (e.g., electron-donating effects) and steric bulk, which may modulate solubility, stability, and interactions with biological targets.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

2-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]guanidine

InChI

InChI=1S/C12H18N4O2/c1-8(2)18-10-5-4-9(6-11(10)17-3)7-15-16-12(13)14/h4-8H,1-3H3,(H4,13,14,16)/b15-7-

InChI Key

RRNQFMOGAHTMIK-CHHVJCJISA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=N\N=C(N)N)OC

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=NN=C(N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine typically involves the condensation of 3-methoxy-4-(propan-2-yloxy)benzaldehyde with aminoguanidine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propan-2-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Guanidine Derivatives

Compound Name Molecular Formula Substituents on Phenyl Ring Molecular Weight Key Characteristics
Target Compound C₁₂H₁₈N₄O₂ 3-methoxy, 4-isopropoxy 262.30 g/mol Predicted high lipophilicity due to isopropoxy group; potential for H-bonding via methoxy
N-[(Z)-[(3-Iodophenyl)Methylidene]Amino]Guanidine () C₈H₉IN₄ 3-iodo 288.09 g/mol Bulky iodine substituent enhances polarizability; studied for bioactivity
N-{[(2,4-Difluorophenyl)Methylidene]Amino}Guanidine () C₈H₈F₂N₄ 2,4-difluoro 198.18 g/mol Electron-withdrawing fluorine atoms increase acidity; used in synthetic methodologies
N-(4-Ethylphenyl)Guanidine () C₉H₁₃N₃ 4-ethyl 163.22 g/mol Ethyl group enhances lipophilicity; applied in organocatalysis
1-{[(2-Chloro-6-Fluorophenyl)Methylidene]Amino}Guanidine () C₈H₈ClFN₄ 2-chloro, 6-fluoro 214.63 g/mol Halogen substituents improve binding to enzymes; antimicrobial activity reported

Key Observations :

  • Halogen substituents (e.g., iodine, fluorine, chlorine) improve binding to hydrophobic pockets in proteins and may enhance bioavailability .
  • Steric Considerations :
    • The isopropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy or fluorine), which may reduce enzymatic metabolism or hinder interactions with narrow binding sites .

Key Observations :

  • The target compound’s methoxy and isopropoxy groups may confer selectivity toward enzymes or receptors sensitive to bulky, electron-rich ligands (e.g., kinases or G-protein-coupled receptors) .
  • Compared to halogenated analogs (), the target compound’s lower electronegativity might reduce off-target interactions but also limit binding to certain targets requiring halogen bonds.

Biological Activity

N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine, also known as a derivative of guanidine, has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and a propan-2-yloxy substituent on a phenyl ring. The biological activity of this compound is of particular interest due to its implications in various therapeutic areas, including antimicrobial and anticancer properties.

Molecular Formula

The molecular formula of this compound is C12H19N5O2C_{12}H_{19}N_{5}O_{2}.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+210.14887148.3
[M+Na]+232.13081159.2
[M+NH4]+227.17541156.0
[M+K]+248.10475154.1
[M-H]-208.13431150.3

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing guanidine moieties can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that certain guanidine derivatives possess cytotoxic effects against cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in HL-60 leukemia cells through mechanisms involving caspase activation and morphological changes indicative of programmed cell death .

Case Study: Apoptosis Induction

A study focusing on the cytotoxicity of related compounds revealed that they could effectively induce apoptosis in cancer cells at non-cytotoxic concentrations, suggesting a promising avenue for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and propan-2-yloxy groups may enhance antibacterial activity or reduce cytotoxicity while maintaining efficacy against target cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityInduces apoptosis in HL-60 leukemia cells
Structure OptimizationModifications improve activity

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